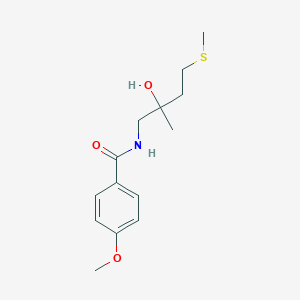

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-14(17,8-9-19-3)10-15-13(16)11-4-6-12(18-2)7-5-11/h4-7,17H,8-10H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZVSXBTRWUYFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C1=CC=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation of 4-Hydroxybenzoic Acid

The 4-methoxybenzoyl group originates from 4-methoxybenzoic acid, typically synthesized via methylation of 4-hydroxybenzoic acid. Dimethyl sulfate (DMS) serves as the methylating agent under alkaline conditions.

Reaction Conditions :

- Substrates : 4-Hydroxybenzoic acid, dimethyl sulfate.

- Catalyst : Potassium carbonate or sodium hydroxide.

- Solvent : Toluene or cyclohexane.

- Temperature : 60–140°C (stage 1), 150–170°C (stage 2).

- Yield : >85% (optimized conditions).

The two-stage process ensures complete utilization of dimethyl sulfate’s methyl groups, minimizing byproducts like methyl hydrogen sulfate. After methylation, the product is isolated via vacuum distillation and recrystallization.

Conversion to 4-Methoxybenzoyl Chloride

4-Methoxybenzoic acid is activated to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds under reflux in anhydrous dichloromethane, yielding 4-methoxybenzoyl chloride, which is subsequently used for amide formation.

Synthesis of 2-Hydroxy-2-methyl-4-(methylthio)butylamine

Free Radical Addition of Methyl Mercaptan to Olefinic Substrates

The butylamine side chain is synthesized via free radical addition of methyl mercaptan (CH₃SH) to a nonconjugated olefinic substrate. This method, adapted from patented processes for analogous compounds, involves:

Substrate Selection :

- Ideal substrates include 2-hydroxy-3-butenoic acid derivatives or 2-methyl-3-buten-2-ol.

- Substrate structure: R = -COOH, -COOR², -CONR³R⁴, -CN, or -CCl₃; R¹ = -OH, -OCOR², -NHCOR², or -NH₂.

Reaction Mechanism :

- Initiation : Thermal decomposition of azobisisobutyronitrile (AIBN) generates free radicals.

- Propagation : Methyl mercaptan radicals attack the terminal carbon of the olefin, adhering to anti-Markovnikov addition.

- Termination : Radical recombination yields the thioether product.

Optimized Conditions :

- Molar Ratio : CH₃SH/substrate = 5:1.

- Initiator : AIBN (substrate/AIBN = 50:1).

- Temperature : 50–60°C.

- Pressure : 55–65 psig.

Example :

Methyl 2-hydroxy-3-butenoate reacts with methyl mercaptan in a pressurized reactor with AIBN, producing methyl 2-hydroxy-4-(methylthio)butanoate. Hydrolysis with 50% H₂SO₄ at 60°C for 5 hours yields 2-hydroxy-4-(methylthio)butanoic acid (HMBA).

Conversion to the Amine Derivative

HMBA is functionalized into the target amine via the following steps:

- Esterification : HMBA is esterified to protect the carboxylic acid group.

- Reduction : The ester is reduced to a primary alcohol using LiAlH₄.

- Ammonolysis : The alcohol is converted to a bromide (via PBr₃) and subjected to Gabriel synthesis, yielding the primary amine.

Key Reaction :

$$

\text{HMBA ester} \xrightarrow{\text{LiAlH}4} \text{Alcohol} \xrightarrow{\text{PBr}3} \text{Alkyl bromide} \xrightarrow{\text{Phthalimide/KI}} \text{Amine}

$$

Amide Coupling: Final Assembly

The 4-methoxybenzoyl chloride reacts with 2-hydroxy-2-methyl-4-(methylthio)butylamine in anhydrous dichloromethane or THF. Triethylamine (TEA) is added to scavenge HCl.

Conditions :

- Molar Ratio : 1:1 (amine:acyl chloride).

- Temperature : 0°C → room temperature.

- Workup : The crude product is washed with NaHCO₃, dried (MgSO₄), and purified via column chromatography (SiO₂, ethyl acetate/hexane).

Alternative Synthetic Routes and Comparative Analysis

Thiol-Ene Click Chemistry

An emerging method employs UV-initiated thiol-ene reactions between 2-methyl-2-propen-1-ol and methyl mercaptan. This approach offers rapid kinetics and high regioselectivity but requires specialized equipment.

Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica) catalyze the hydrolysis of HMBA esters under mild conditions (pH 7, 37°C), though yields are substrate-dependent.

Table 1 : Comparison of Key Methods for Butylamine Synthesis

| Method | Initiator | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| Free Radical Addition | AIBN | 50–60 | 78–85 | Oligomers |

| Thiol-Ene | UV Light | 25 | 90–92 | None |

| Enzymatic Hydrolysis | Lipase | 37 | 65–70 | Partial esters |

Challenges and Optimization Strategies

Selectivity in Methylation

Over-methylation of the benzamide core is mitigated by using phase-transfer catalysts (e.g., tetrabutylammonium bromide) and controlled stoichiometry.

Purification of the Amine Intermediate

Distillation under reduced pressure (e.g., 52 mm Hg, 86–152°C) effectively isolates the amine from reaction mixtures. Recrystallization from ethanol/water enhances purity.

Scalability

Industrial-scale synthesis prioritizes batch reactors with agitation systems and in-line monitoring of pressure/temperature. Continuous-flow systems are being explored for thiol-ene reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the functional groups, such as converting the methoxy group to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: Nucleophiles like thiols or amines in the presence of a base such as NaOH (Sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme interactions.

Medicine: Explored for its therapeutic potential, particularly in drug development for targeting specific molecular pathways.

Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups facilitate binding to enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide

- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(2-methoxyphenoxy)acetamide

- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(4-methoxyphenyl)ethanesulfonamide

Uniqueness

Compared to similar compounds, N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxybenzamide stands out due to its specific functional groups that confer unique reactivity and binding properties. Its methoxy and hydroxy groups enable diverse chemical modifications, making it a versatile tool in synthetic chemistry and a promising candidate in drug development.

Biological Activity

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This compound features a unique structural configuration that includes a hydroxy-methyl-thio butyl chain and a methoxybenzamide moiety, which contribute to its biological properties.

Chemical Structure and Properties

The chemical formula of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxybenzamide is , with a molecular weight of approximately 288.38 g/mol. Its structure can be visualized as follows:

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.38 g/mol |

| Functional Groups | Hydroxy, methylthio, methoxy |

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxybenzamide exhibit significant antimicrobial activity. For instance, research on related compounds like 2-hydroxy-4-methoxybenzaldehyde has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that derivatives of this compound could also possess similar properties. The minimum inhibitory concentration (MIC) for related compounds was found to be as low as 1024 µg/ml, indicating potent antibacterial effects .

The mechanism by which N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxybenzamide exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The hydroxy and methylthio groups may interact with specific enzymes or receptors, altering their activity.

- Disruption of Cell Membrane Integrity : Similar compounds have been shown to increase the permeability of bacterial cell membranes, leading to cell lysis and death .

- Biofilm Disruption : The ability to disrupt biofilms formed by bacteria such as MRSA has been noted, with studies showing up to 80% dislodgement of preformed biofilms at effective concentrations.

Case Studies and Experimental Evidence

-

Antibacterial Efficacy :

- A study investigating the antibacterial properties of structurally related compounds revealed that they could effectively inhibit the growth of MRSA and other pathogenic bacteria.

- The study utilized various assays, including time-kill assays and biofilm eradication tests, confirming the significant antibacterial activity .

-

Potential in Drug Development :

- Given its promising biological activities, N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxybenzamide is being explored as a lead compound for the development of new antibiotics targeting resistant bacterial strains.

Summary of Biological Activities

Q & A

Q. How can crystallography and lattice energy calculations inform formulation strategies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.